

The Mechanism of Action of JYQ-173 (Leniolisib): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JYQ-173, also known as Leniolisib (CDZ173), is a potent and highly selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of intracellular signaling pathways that govern the proliferation, differentiation, and function of immune cells, particularly B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of PI3Kδ (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency and lymphoproliferation.[2][3][6][7] **JYQ-173** acts by directly targeting the ATP-binding site of PI3Kδ, thereby normalizing downstream signaling and ameliorating the clinical manifestations of APDS. This document provides an in-depth overview of the mechanism of action of **JYQ-173**, including its molecular target, signaling pathway, and cellular effects, supported by quantitative data and detailed experimental protocols.

Molecular Target and Binding Affinity

The primary molecular target of **JYQ-173** is the p110 δ catalytic subunit of the class IA phosphoinositide 3-kinase (PI3K δ).[7] **JYQ-173** exhibits high potency and selectivity for PI3K δ over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]

Quantitative Binding Data



The inhibitory activity of **JYQ-173** against various PI3K isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3K δ .

Target Isoform	IC50 (nM)	Selectivity Fold (vs. Pl3Kδ)	
ΡΙ3Κδ	11	-	
ΡΙ3Κα	242	22	
РІЗКβ	418	38	
РІЗКу	2222	202	
DNA-PK	880	80	
mTOR	>9100	>827	
PI4K	>9100	>827	
Vps34	>9100	>827	

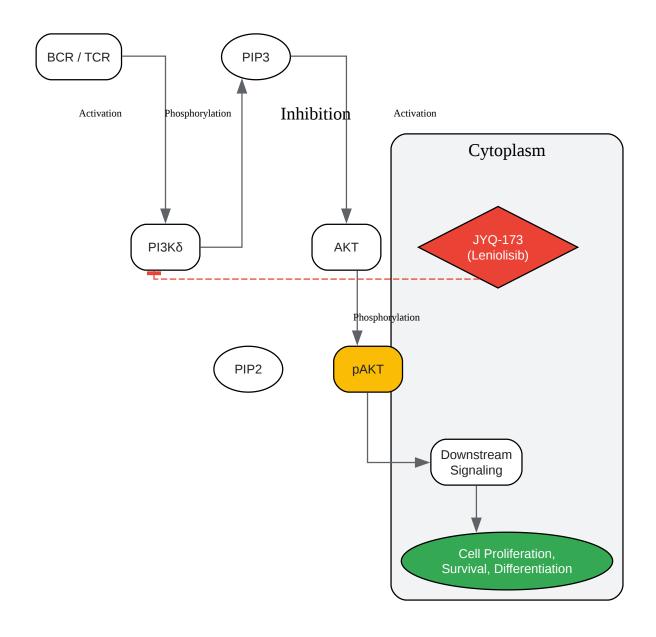
Table 1: Inhibitory Potency and Selectivity of **JYQ-173** (Leniolisib) against PI3K Isoforms and Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]

Signaling Pathway

JYQ-173 exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal physiology, PI3K δ is activated downstream of various cell surface receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3K δ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then orchestrates a cascade of signaling events that regulate cellular processes like cell growth, proliferation, survival, and differentiation.

In APDS, hyperactive PI3K δ leads to excessive production of PIP3 and constitutive activation of the AKT pathway. **JYQ-173**, by inhibiting PI3K δ , reduces the levels of PIP3, thereby decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive signaling pathway helps to restore normal immune cell function.





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Figure 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of JYQ-173.

Cellular Effects

The inhibition of the hyperactive PI3K δ /AKT pathway by **JYQ-173** leads to several observable effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies have demonstrated that treatment with Leniolisib leads to a normalization of immune cell populations and function.



Quantitative Cellular Activity

The cellular activity of **JYQ-173** has been assessed in various immune cell function assays.

Cell Type	Species	Assay	IC50 (μM)
T Cells	Human	Proliferation	0.079
T Cells	Human	IL-13 Production	0.095
T Cells	Human	IL-17 Production	0.073
T Cells	Mouse	Proliferation	0.033
T Cells	Mouse	IFNy Production	0.130
T Cells	Mouse	IL-13 Production	0.010
T Cells	Mouse	IL-17 Production	0.101
B Cells (splenocytes)	Mouse	a-IgM induced CD86 expression	0.007
B Cells (whole blood)	Rat	a-IgM/IL-4 induced CD86 expression	0.048

Table 2: Cellular Inhibitory Activity of **JYQ-173** (Leniolisib) on T and B Cell Functions.[4][9]

Clinical Observations in APDS Patients

In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:

- Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and spleen volume was observed.[8][10][11]
- Normalization of B-cell Populations: An increase in the percentage of naïve B cells and a
 decrease in transitional B cells were noted, indicating a correction of the B-cell
 developmental abnormalities seen in APDS.[6][10][12]
- Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also observed.[7]



Experimental Protocols In Vitro PI3K Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the IC50 of **JYQ-173** against different PI3K isoforms.

Methodology:

- Recombinant human PI3K isoforms (α , β , δ , γ) are used.
- The kinase activity is typically measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.
- JYQ-173 is serially diluted to various concentrations.
- The compound dilutions are pre-incubated with the respective PI3K isoform.
- The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.
- After incubation, the TR-FRET signal is read on a compatible plate reader.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAKT Flow Cytometry Assay

Objective: To measure the effect of **JYQ-173** on AKT phosphorylation in B cells.

Methodology:

Whole blood samples are collected from patients.

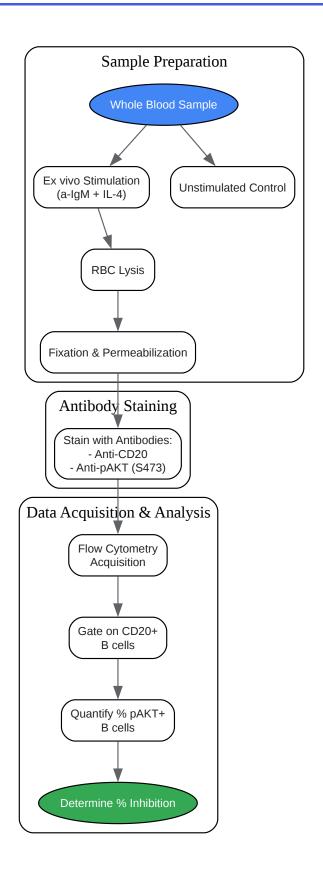






- For ex vivo stimulation, aliquots of whole blood are stimulated with anti-IgM and IL-4 for 20 minutes.
 [7] Unstimulated samples serve as a control.
- Red blood cells are lysed, and the remaining cells are fixed and permeabilized.
- The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]
- The stained cells are analyzed by flow cytometry.
- The percentage of pAKT-positive B cells is quantified.
- The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in stimulated samples treated with **JYQ-173** compared to untreated stimulated samples.





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Figure 2: Experimental workflow for measuring pAKT levels in B cells by flow cytometry.



B-cell Immunophenotyping by Flow Cytometry

Objective: To assess the effect of **JYQ-173** on B-cell populations in patients.

Methodology:

- Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
- The cells are stained with a panel of fluorescently labeled antibodies to identify different Bcell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27, CD10, and CD38.
- Stained cells are analyzed by flow cytometry.
- Different B-cell populations are identified based on their surface marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).
- The percentage of each B-cell subset within the total B-cell population is calculated.
- Changes in these percentages from baseline are monitored throughout the treatment period.
 [15]

Conclusion

JYQ-173 (Leniolisib) is a highly selective and potent inhibitor of PI3Kδ. Its mechanism of action involves the direct inhibition of the PI3Kδ enzyme, leading to a reduction in the activity of the downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be effective in correcting the immune dysregulation characteristic of Activated PI3K Delta Syndrome, as evidenced by the normalization of B-cell populations and the reduction of lymphoproliferation. The data presented in this guide underscore the well-defined mechanism of action of **JYQ-173** and provide a foundation for its clinical application in PI3Kδ-driven diseases.

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